molecular formula C9H7BrO2 B2518731 5-Bromo-6-vinyl-1,3-benzodioxole CAS No. 79809-06-6

5-Bromo-6-vinyl-1,3-benzodioxole

Cat. No.: B2518731
CAS No.: 79809-06-6
M. Wt: 227.057
InChI Key: PUWYYZXSNGWAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-vinyl-1,3-benzodioxole is an organic compound with the molecular formula C9H7BrO2. It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5-position and a vinyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at low temperatures to achieve the desired bromination . The vinyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl precursors and palladium catalysts.

Industrial Production Methods

Industrial production of 5-Bromo-6-vinyl-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-vinyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Scientific Research Applications

5-Bromo-6-vinyl-1,3-benzodioxole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of polymers and advanced materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.

Mechanism of Action

The mechanism of action of 5-Bromo-6-vinyl-1,3-benzodioxole involves its interaction with various molecular targets and pathways. The vinyl group can undergo electrophilic addition reactions, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-vinyl-1,3-benzodioxole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and the synthesis of diverse compounds .

Properties

IUPAC Name

5-bromo-6-ethenyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYYZXSNGWAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.